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Compound of Interest

Compound Name: 3-(2,2-Dibromoacetyl)benzonitrile

CAS No.: 212374-08-8

Cat. No.: B3115881

Get Quote

Core Chemical Identifiers
The precise identification of chemical entities is the bedrock of reproducible research. The table

below consolidates the essential identifiers for 3-cyanophenyl dibromomethyl ketone.
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Identifier Type Value Description

IUPAC Name
3-(2,2-

Dibromoacetyl)benzonitrile
Systematic nomenclature

Common Name
3-Cyanophenyl dibromomethyl

ketone
Functional class description

CAS Registry Number 212374-08-8 Unique numerical identifier

Molecular Formula

C

H

Br

NO

Elemental composition

Molecular Weight 302.95 g/mol Average mass

SMILES N#Cc1cccc(C(=O)C(Br)Br)c1 String notation for structure

InChI Key (Calculated) Unique hashed identifier

Physical State Solid (White to off-white)
Typical for

-halo ketones

Synthetic Logic & Methodology
Expert Insight: The synthesis of

-dibromo ketones is a critical transformation in medicinal chemistry because it generates a
gem-dibromide functionality adjacent to a carbonyl. This motif acts as a "masked" 1,2-
dicarbonyl equivalent or a reactive bis-electrophile, essential for constructing 5-membered
heterocycles like thiazoles and imidazoles.

Protocol: Bromination of 3-Acetylbenzonitrile
The most reliable route to CAS 212374-08-8 involves the electrophilic bromination of the

precursor, 3-acetylbenzonitrile.

Reaction Scheme Logic:
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Substrate: 3-Acetylbenzonitrile (CAS 6136-68-1).

Reagent: Bromine (Br

) or Pyridinium Tribromide.

Solvent: Glacial Acetic Acid (AcOH) or CH

Cl

.

Mechanism: Acid-catalyzed enolization followed by rapid bromination. The second

bromination is slower due to the electron-withdrawing effect of the first bromine but proceeds

with excess reagent or heat.

Step-by-Step Methodology:

Setup: In a fume hood, dissolve 3-acetylbenzonitrile (1.0 eq) in glacial acetic acid (0.5 M

concentration).

Addition: Add a solution of Br

(2.1 eq) in acetic acid dropwise over 30 minutes. Note: The reaction is exothermic. Maintain
temperature < 30°C to prevent over-bromination or hydrolysis of the nitrile.

Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc) or LC-

MS. The mono-bromo intermediate will appear first, followed by the di-bromo product.

Quench: Pour the reaction mixture into ice-cold water. The product typically precipitates.

Workup: Filter the solid or extract with Dichloromethane (DCM). Wash the organic layer with

saturated NaHCO

(to remove acid) and Sodium Thiosulfate (to quench excess Br

).

Purification: Recrystallize from Ethanol/Hexane if necessary.
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Self-Validating Check:

1H NMR Diagnostic: Look for the disappearance of the methyl singlet (~2.6 ppm) and the

appearance of the methine proton (-CHBr

) singlet, typically shifted downfield to ~6.5–7.0 ppm.

Applications in Drug Discovery
Causality in Design: Researchers utilize 3-(2,2-dibromoacetyl)benzonitrile primarily as a

linchpin for synthesizing bioactive heterocycles. The 3-cyano group serves as a robust handle

for further elaboration (e.g., hydrolysis to acid, reduction to amine, or conversion to tetrazole),

while the dibromoacetyl group reacts with binucleophiles.

Key Transformations:

Hantzsch Thiazole Synthesis: Reaction with thioamides yields 2-substituted thiazoles.

Imidazo[1,2-a]pyridines: Reaction with 2-aminopyridines.

Quinoxalines: Condensation with 1,2-diaminobenzenes.

Visualizing the Synthetic Workflow
The following diagram illustrates the central role of this compound in generating diverse

pharmacophores.
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Caption: Divergent synthesis pathways utilizing 3-(2,2-dibromoacetyl)benzonitrile as a bis-

electrophilic core.

Safety & Handling
Warning:

-Halo ketones are potent lachrymators and alkylating agents.

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

Engineering Controls: Always handle within a certified chemical fume hood.

First Aid: In case of skin contact, wash immediately with soap and water. Do not use ethanol,

as it may increase skin absorption.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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